molecular formula C14H23BO2 B1616982 Di-n-butoxyborylbenzene CAS No. 7330-48-5

Di-n-butoxyborylbenzene

Cat. No. B1616982
CAS RN: 7330-48-5
M. Wt: 234.14 g/mol
InChI Key: AXCXNCAUYZRGHF-UHFFFAOYSA-N
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Description

Di-n-butoxyborylbenzene is a chemical compound with the molecular formula C14H23BO2 and a molecular weight of 234.14 g/mol . It is used in various chemical reactions and has specific properties that make it useful in certain applications .


Molecular Structure Analysis

The molecular structure of Di-n-butoxyborylbenzene can be analyzed using various techniques. For instance, NMR spectroscopy can be used to study the structure and dynamics of molecules . Computational methods, such as density functional theory (DFT), can also provide insights into the molecular structure .


Physical And Chemical Properties Analysis

Di-n-butoxyborylbenzene has specific physical and chemical properties that can be analyzed using various techniques . For instance, its melting point, boiling point, and density can be determined . Other properties, such as its reactivity and stability, can also be studied .

Safety And Hazards

The safety data sheet (SDS) for Di-n-butoxyborylbenzene would provide detailed information about its hazards and safety precautions . It’s important to handle this chemical with care, following all safety guidelines to minimize risk.

properties

IUPAC Name

dibutoxy(phenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXNCAUYZRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326315
Record name Di-n-butoxyborylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-n-butoxyborylbenzene

CAS RN

7330-48-5
Record name NSC526743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-n-butoxyborylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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